molecular formula C17H20ClN5O2 B6473831 5-chloro-N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine CAS No. 2640843-80-5

5-chloro-N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine

Cat. No.: B6473831
CAS No.: 2640843-80-5
M. Wt: 361.8 g/mol
InChI Key: MQZNNTPKITYBBV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, an oxazole ring, and a piperidine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic synthesis procedures. For example, pyrimidinamines can be synthesized using pyrimidifen as a template according to bioisosterism .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions and reagents used. Pyrimidinamines, for example, are known to undergo a variety of reactions, including cycloaddition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility, melting point, and boiling point would all be influenced by the nature and arrangement of its functional groups .

Properties

IUPAC Name

[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O2/c1-22(17-19-9-12(18)10-20-17)13-4-6-23(7-5-13)16(24)14-8-15(25-21-14)11-2-3-11/h8-11,13H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZNNTPKITYBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2=NOC(=C2)C3CC3)C4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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